molecular formula C6H11NO5 B14443033 2-(Nitrooxy)hexanoic acid CAS No. 73276-32-1

2-(Nitrooxy)hexanoic acid

Katalognummer: B14443033
CAS-Nummer: 73276-32-1
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: JEDGAPUZBUOYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Nitrooxy)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nitrooxy group (-ONO2) attached to the hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitrooxy)hexanoic acid typically involves the nitration of hexanoic acid. One common method is the reaction of hexanoic acid with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitrooxy group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar nitration process but on a larger scale. The process involves the use of high-purity hexanoic acid and nitric acid, along with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nitrooxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form different products.

    Reduction: The nitrooxy group can be reduced to form amines or other derivatives.

    Substitution: The nitrooxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Nitrooxy)hexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Nitrooxy)hexanoic acid involves the release of nitric oxide (NO), a signaling molecule with various physiological effects. The nitrooxy group undergoes enzymatic or chemical reduction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways involved in vasodilation, inflammation, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanoic acid: Lacks the nitrooxy group and has different chemical properties.

    Nitroalkanes: Contain nitro groups but differ in their overall structure and reactivity.

    Other nitrooxy carboxylic acids: Similar in structure but may have different chain lengths or substituents.

Uniqueness

2-(Nitrooxy)hexanoic acid is unique due to the presence of both the carboxylic acid and nitrooxy functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

73276-32-1

Molekularformel

C6H11NO5

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-nitrooxyhexanoic acid

InChI

InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9)

InChI-Schlüssel

JEDGAPUZBUOYQF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)O)O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.